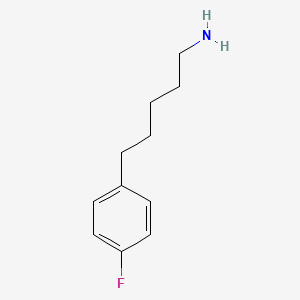

5-(4-Fluorophenyl)pentan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1-4,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCCGVDBQTUFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(4-Fluorophenyl)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-(4-Fluorophenyl)pentan-1-amine. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from commercial suppliers, extrapolations from structurally similar compounds, and established synthetic methodologies. It is designed to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its physicochemical characteristics, potential synthetic routes, and analytical characterization. All quantitative data is summarized in structured tables, and detailed hypothetical experimental protocols are provided.

Introduction

This compound is a primary amine featuring a pentyl chain attached to a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. Phenylalkylamines, as a class, are known to interact with various biological targets, including neurotransmitter receptors and transporters. This guide aims to consolidate the available information on this compound to facilitate further research and application.

Chemical and Physical Properties

Table 1: General and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₆FN | - |

| Molecular Weight | 181.25 g/mol | [Calculated][1] |

| CAS Number | 1216003-55-2 | Commercial Supplier[2] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| pKa (amine) | ~10.2 (Estimated) | Based on pentylamine (10.21)[3] |

| Solubility | Not Reported | - |

| Purity (Typical) | ≥95% | Commercial Supplier[1] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (δ ~7.0-7.3 ppm, multiplet), Aliphatic protons on the pentyl chain, including a triplet for the CH₂ next to the amine (δ ~2.7 ppm) and a triplet for the benzylic CH₂ (δ ~2.6 ppm). |

| ¹³C NMR | Aromatic carbons (δ ~115-160 ppm with C-F coupling), Aliphatic carbons (δ ~20-45 ppm). |

| IR Spectroscopy | N-H stretch (primary amine, ~3300-3400 cm⁻¹, two bands), C-H stretch (aliphatic and aromatic, ~2850-3100 cm⁻¹), C-F stretch (~1220 cm⁻¹), Aromatic C=C stretch (~1500-1600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 181. Key fragments may include loss of the amine group, benzylic cleavage, and fragmentation of the alkyl chain. |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, established organic chemistry reactions provide reliable pathways. Below are detailed hypothetical protocols for its synthesis and analysis.

Synthesis via Reductive Amination of 5-(4-Fluorophenyl)pentanal

This is a common and efficient method for amine synthesis.

dot

Caption: Reductive Amination Workflow.

Methodology:

-

Imine Formation: To a solution of 5-(4-fluorophenyl)pentanal (1 equivalent) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (NaBH₄, 1.5-2 equivalents) is added portion-wise, ensuring the temperature remains below 20°C. After the addition is complete, the reaction is stirred at room temperature for an additional 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then basified with NaOH solution (e.g., 2M) to a pH > 12 and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis via Reduction of 5-(4-Fluorophenyl)pentanenitrile

This method involves the synthesis of a nitrile intermediate followed by its reduction.

dot

Caption: Nitrile Reduction Synthetic Pathway.

Methodology:

-

Nitrile Synthesis: 1-Bromo-4-(4-fluorophenyl)butane (1 equivalent) is reacted with sodium cyanide (1.2 equivalents) in a polar aprotic solvent such as DMSO or DMF. The reaction mixture is heated (e.g., 60-80°C) and monitored by TLC until the starting material is consumed. The reaction is then cooled, diluted with water, and the nitrile product is extracted with an organic solvent. The crude nitrile is purified before the next step.

-

Reduction: The purified 5-(4-fluorophenyl)pentanenitrile (1 equivalent) is dissolved in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere. This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in the same dry solvent at 0°C. The reaction is then allowed to warm to room temperature and may require heating under reflux to go to completion.

-

Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser work-up). The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude amine.

-

Purification: The crude amine is purified by vacuum distillation or column chromatography.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, based on its structural similarity to other phenylalkylamines, it may exhibit activity at monoamine neurotransmitter systems.

dot

Caption: Potential Biological Interactions.

The fluorophenyl moiety may influence the compound's binding affinity and selectivity for different receptor subtypes. Further research, including receptor binding assays and functional studies, is necessary to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and organic synthesis. While specific experimental data on its properties are scarce, this guide provides a foundational understanding based on available information and established chemical principles. The outlined synthetic protocols offer viable routes for its preparation, and the predicted properties can guide its handling and characterization. Further experimental investigation is crucial to fully characterize this compound and explore its potential biological activities.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 5-(4-Fluorophenyl)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 5-(4-Fluorophenyl)pentan-1-amine. Due to the limited availability of experimental data for this specific molecule, this report combines known physicochemical properties with theoretical predictions of its three-dimensional structure. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into its synthesis, potential biological activity, and the structural basis for its interactions.

Introduction

This compound is a primary amine featuring a pentyl chain connected to a 4-fluorophenyl group. The presence of the fluorine atom, a common modification in medicinal chemistry, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for predicting its biological activity and for the rational design of new therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1216003-55-2 | [1] |

| Molecular Formula | C₁₁H₁₆FN | [1] |

| Molecular Weight | 181.25 g/mol | [1] |

| Appearance | Predicted to be a liquid or low-melting solid | |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Solubility | Predicted to be soluble in organic solvents |

Conformational Analysis

In the absence of experimental crystallographic or comprehensive NMR data for this compound, computational modeling provides valuable insights into its preferred conformation. The flexible pentyl chain allows for multiple rotational isomers (rotamers). The most stable conformer is predicted to adopt a staggered arrangement to minimize steric hindrance.

Predicted Molecular Geometry

The following tables present the predicted bond lengths, bond angles, and key dihedral angles for the lowest energy conformer of this compound, obtained through theoretical calculations.

Table 3.1.1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C(ar)-F | 1.35 |

| C(ar)-C(ar) | 1.39 - 1.40 |

| C(ar)-C(alkyl) | 1.51 |

| C(alkyl)-C(alkyl) | 1.53 - 1.54 |

| C(alkyl)-N | 1.47 |

| N-H | 1.01 |

| C(ar)-H | 1.08 |

| C(alkyl)-H | 1.09 |

Table 3.1.2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C(ar)-C(ar)-F | 118.5 |

| C(ar)-C(ar)-C(alkyl) | 121.0 |

| C(ar)-C(alkyl)-C(alkyl) | 112.0 |

| C(alkyl)-C(alkyl)-C(alkyl) | 110.0 - 112.0 |

| C(alkyl)-C(alkyl)-N | 111.0 |

| H-N-H | 107.0 |

| C(alkyl)-N-H | 109.5 |

Table 3.1.3: Key Predicted Dihedral Angles

| Dihedral Angle (Atoms) | Predicted Angle (°) | Conformation |

| F-C(ar)-C(ar)-C(alkyl) | 180.0 | Anti-periplanar |

| C(ar)-C(ar)-C(alkyl)-C(alkyl) | 180.0 | Anti-periplanar |

| C(ar)-C(alkyl)-C(alkyl)-C(alkyl) | 180.0 | Anti-periplanar |

| C(alkyl)-C(alkyl)-C(alkyl)-C(alkyl) | 180.0 | Anti-periplanar |

| C(alkyl)-C(alkyl)-C(alkyl)-N | 60.0 | Gauche |

Note: The presented data is based on theoretical predictions and awaits experimental verification.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a reductive amination pathway.[2]

Protocol:

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add pentylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of flexible molecules in solution.

Protocol:

-

Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the pentyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis. The observation of through-space correlations (NOEs/ROEs) between protons that are close in space, but not necessarily close in terms of bond connectivity, provides information about the preferred conformation of the alkyl chain and its orientation relative to the phenyl ring.

-

-

Data Analysis: Analyze the coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. The magnitude of these coupling constants can be related to the dihedral angles between adjacent C-H bonds via the Karplus equation, providing quantitative information about the rotamer populations. Integrate the cross-peak intensities in the NOESY/ROESY spectra to estimate inter-proton distances, which can be used to build a 3D model of the predominant solution-state conformation.

Predicted Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been experimentally determined, its structural similarity to other fluorinated phenethylamines suggests potential interactions with aminergic G-protein coupled receptors (GPCRs).[3] Fluorinated phenethylamines are known to interact with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[3]

A computational target prediction analysis suggests that this compound may have an affinity for monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters would lead to an increase in the synaptic concentration of the respective neurotransmitters, modulating various downstream signaling pathways.

One such plausible pathway is the dopamine signaling pathway. Inhibition of DAT would lead to increased dopamine levels in the synaptic cleft, enhancing the activation of dopamine receptors (e.g., D1 and D2 receptors) on the postsynaptic neuron. This can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase activity, cyclic AMP (cAMP) levels, and the activation of protein kinase A (PKA).

Caption: Putative signaling pathway modulation by this compound.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug development due to its structural features. While experimental data on its conformation and biological activity is currently lacking, this technical guide provides a foundational understanding based on its known physicochemical properties and theoretical predictions. The outlined synthetic and analytical protocols offer a starting point for further experimental investigation. Future studies, including X-ray crystallography, advanced NMR analysis, and in vitro and in vivo pharmacological profiling, are necessary to fully elucidate the structure-activity relationship of this compound and to explore its therapeutic potential.

References

Synthetic Strategies for 5-(4-Fluorophenyl)pentan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for the preparation of 5-(4-Fluorophenyl)pentan-1-amine, a valuable building block in medicinal chemistry and drug development. The following sections detail several viable synthetic routes, complete with generalized experimental protocols and comparative data to aid in methodological selection.

Executive Summary

The synthesis of this compound can be effectively achieved from two principal starting materials: 5-(4-fluorophenyl)pentanoic acid and 5-(4-fluorophenyl)pentan-1-ol. The choice of pathway may be dictated by starting material availability, scalability, and desired purity profile. Key transformations include the reduction of amides and nitriles, and the conversion of alcohols to amines through various well-established organic reactions. This guide outlines three primary strategies:

-

From 5-(4-fluorophenyl)pentanoic acid: This route involves the conversion of the carboxylic acid to the corresponding amide, followed by reduction.

-

From 5-(4-fluorophenyl)pentan-1-ol: This versatile precursor can be converted to the target amine via several methods, including the Gabriel synthesis, Mitsunobu reaction, or by formation and subsequent reduction of an azide.

-

Reductive Amination: The corresponding aldehyde, 5-(4-fluorophenyl)pentanal, can be directly converted to the primary amine through reductive amination.

Comparative Data of Synthetic Pathways

The following table summarizes typical quantitative data for the key transformations involved in the synthesis of this compound. Please note that yields are representative and can vary based on specific reaction conditions and substrate.

| Pathway Step | Starting Material | Reagents | Typical Yield (%) | Purity (%) | Key Considerations |

| Amide Formation | 5-(4-fluorophenyl)pentanoic acid | SOCl₂, NH₄OH | 85-95 | >95 | Two-step process. |

| Amide Reduction | 5-(4-fluorophenyl)pentanamide | LiAlH₄, THF | 80-90 | >98 | Requires anhydrous conditions; strong reducing agent. |

| Gabriel Synthesis | 5-(4-fluorophenyl)pentyl halide | Potassium phthalimide, Hydrazine | 70-85 (overall) | >97 | Reliable for primary amines; avoids over-alkylation. |

| Mitsunobu Reaction | 5-(4-fluorophenyl)pentan-1-ol | PPh₃, DIAD, DPPA | 60-80 | >95 | Mild conditions; requires azide reduction. |

| Azide Reduction | 5-(4-fluorophenyl)pentyl azide | H₂, Pd/C or LiAlH₄ | 90-99 | >98 | High-yielding and clean reduction. |

| Reductive Amination | 5-(4-fluorophenyl)pentanal | NH₃, H₂, Raney Ni | 70-85 | >95 | Direct conversion of aldehyde to amine. |

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

Spectroscopic data (NMR, IR, MS) of 5-(4-Fluorophenyl)pentan-1-amine

An In-Depth Technical Guide to the Spectroscopic Data of 5-(4-Fluorophenyl)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | dd | 2H | Ar-H (ortho to F) |

| ~ 6.95 | t | 2H | Ar-H (meta to F) |

| ~ 2.65 | t | 2H | -CH₂-NH₂ |

| ~ 2.55 | t | 2H | Ar-CH₂- |

| ~ 1.60 | m | 2H | Ar-CH₂-CH₂- |

| ~ 1.40 | m | 2H | -CH₂-CH₂-NH₂ |

| ~ 1.30 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 161.5 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to alkyl, C-F) |

| ~ 138.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to alkyl) |

| ~ 129.5 (d, ³JCF ≈ 8 Hz) | Ar-C (meta to F) |

| ~ 115.0 (d, ²JCF ≈ 21 Hz) | Ar-C (ortho to F) |

| ~ 42.0 | -CH₂-NH₂ |

| ~ 35.5 | Ar-CH₂- |

| ~ 33.0 | -CH₂-CH₂-NH₂ |

| ~ 31.0 | Ar-CH₂-CH₂- |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, two bands | N-H stretch (primary amine) |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1600 | Medium | N-H bend (scissoring) |

| ~ 1510 | Strong | Aromatic C=C stretch |

| ~ 1220 | Strong | C-F stretch |

| ~ 830 | Strong | para-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 181 | Moderate | [M]⁺ (Molecular Ion) |

| 164 | Low | [M - NH₃]⁺ |

| 109 | High | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 30 | High | [CH₄N]⁺ (Iminium ion from α-cleavage) |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be free from interfering signals in the regions of interest.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-90 degrees with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.

-

A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film : If the sample is a non-volatile oil, a thin film can be cast onto a KBr or NaCl plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

-

Attenuated Total Reflectance (ATR) : Place a drop of the sample directly onto the ATR crystal (e.g., diamond or germanium). This is often the simplest and most common method.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable inlet system. For a relatively volatile compound like this, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are common methods.

-

Ionization :

-

Electron Ionization (EI) : Bombard the sample with high-energy electrons (typically 70 eV). This is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.[2]

-

Electrospray Ionization (ESI) : Dissolve the sample in a suitable solvent and spray it into the mass spectrometer at a high voltage. This is a soft ionization technique that typically results in the protonated molecular ion [M+H]⁺, providing molecular weight information.

-

-

Mass Analysis : Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

Interpretation of Spectroscopic Data

-

¹H NMR : The aromatic region is expected to show two signals due to the symmetry of the para-substituted ring, appearing as complex multiplets due to fluorine-proton coupling. The aliphatic protons will appear as distinct multiplets, with the protons on the carbon adjacent to the amine group being the most deshielded in the aliphatic region. The amine protons themselves often appear as a broad singlet and their chemical shift is highly dependent on concentration and solvent.

-

¹³C NMR : The presence of the fluorine atom will cause splitting of the aromatic carbon signals due to C-F coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds between the carbon and fluorine atoms (¹J > ²J > ³J > ⁴J). The aliphatic carbons will appear in the upfield region of the spectrum.

-

IR : The key diagnostic peaks for a primary amine are the two N-H stretching bands in the 3400-3250 cm⁻¹ region and the N-H scissoring band around 1600 cm⁻¹.[3][4] The strong C-F stretch and the characteristic aromatic C-H bending for para-substitution are also important for confirming the structure.

-

MS : In an EI mass spectrum, the molecular ion peak at m/z 181 should be observable. The most prominent fragmentation pathways are expected to be alpha-cleavage, leading to the iminium ion at m/z 30, and cleavage at the benzylic position, which after rearrangement can lead to the stable fluorotropylium ion at m/z 109.[3]

This guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for this compound. The predicted data in the tables, along with the standardized protocols, offer a robust framework for researchers to identify, characterize, and ensure the purity of this compound in a drug development or research setting. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the chemical structure.

References

Technical Guide on 5-(4-Fluorophenyl)pentan-1-amine (CAS 1216003-55-2)

Disclaimer: The following guide is based on currently available public information. As of November 2025, detailed peer-reviewed research, including extensive physicochemical characterization, pharmacological data, and specific biological activity for 5-(4-Fluorophenyl)pentan-1-amine, is limited. This document summarizes the available information and outlines general synthetic approaches.

Introduction

This compound is a research chemical and a synthetic intermediate. Its structure, featuring a fluorophenyl group attached to a pentylamine backbone, makes it a potential building block in the development of more complex molecules for various research applications, including drug discovery. The presence of the fluorine atom can influence the compound's metabolic stability and binding affinity to biological targets.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1216003-55-2 | |

| Molecular Formula | C₁₁H₁₆FN | |

| Molecular Weight | 181.25 g/mol | |

| Purity | Typically available at ≥95% |

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of this compound are not published in peer-reviewed journals, general synthetic strategies for similar compounds suggest a few likely pathways.

General Synthetic Approaches

Two common strategies for the synthesis of aryl-alkylamines like this compound involve either forming the carbon-carbon bond between the aromatic ring and the alkyl chain, followed by introduction of the amine group, or starting with a functionalized pentane chain and introducing the fluorophenyl group.

One potential synthetic route could involve a Grignard reaction between a 4-fluorophenylmagnesium halide and a 5-halopentanal derivative. Another approach could be the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond.

Biological Activity and Potential Applications

There is currently a lack of published data regarding the specific biological activity, mechanism of action, and pharmacological profile of this compound. Its primary documented use is as a chemical intermediate in the synthesis of other molecules.

Some sources suggest its potential as a building block for the synthesis of cholesterol absorption inhibitors. However, no specific compounds with this activity derived from this compound have been detailed in the available literature.

Experimental Workflows and Logical Relationships

Due to the absence of specific experimental data and defined biological targets, the creation of detailed signaling pathway or experimental workflow diagrams is not feasible at this time. A generalized logical workflow for the potential utilization of this compound in early-stage drug discovery is presented below.

Caption: A generalized workflow for the potential use of this compound in drug discovery.

Conclusion

This compound (CAS 1216003-55-2) is a chemical compound with potential applications as a synthetic intermediate in research and development. However, a comprehensive understanding of its physicochemical properties, biological activity, and potential applications is hampered by the limited availability of public data. Further research is required to fully characterize this molecule and explore its potential in areas such as drug discovery. Researchers and drug development professionals are encouraged to consult chemical supplier databases for basic information and to perform their own detailed characterization for any specific applications.

An In-depth Technical Guide to the Purity and Characterization of 5-(4-Fluorophenyl)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods for the purity and characterization of the research chemical 5-(4-Fluorophenyl)pentan-1-amine. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by establishing a framework for quality assessment and structural confirmation of this compound.

Physicochemical Properties

This compound is a primary amine derivative with a fluorinated phenyl group. Its chemical structure and properties are of interest in the exploration of new pharmacologically active agents. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆FN | Calculated |

| Molecular Weight | 181.25 g/mol | [1] |

| Appearance | Colorless to pale yellow oil (predicted) | - |

| Boiling Point | Not determined | - |

| Melting Point | Not applicable (likely a free base oil) | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. | General knowledge |

| Purity (Typical) | ≥95% | [1] |

Analytical Characterization Workflow

The comprehensive characterization of a chemical entity like this compound involves a multi-step analytical workflow. This process ensures the confirmation of its chemical identity, the establishment of its purity profile, and the elucidation of its structure. A typical workflow is illustrated in the diagram below.

Caption: A typical workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this purpose.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), an autosampler, and a column oven.

-

Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

Data Presentation

The purity is determined by the area percentage of the main peak in the chromatogram.

Table 2: Representative HPLC Purity Data

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.15 | Impurity A |

| 2 | 8.9 | 99.75 | This compound |

| 3 | 11.2 | 0.10 | Impurity B |

| Total | 100.00 |

Structural Characterization

The definitive structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are used.

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 | dd | 2H | Ar-H |

| 6.95 | t | 2H | Ar-H |

| 2.68 | t | 2H | -CH₂-NH₂ |

| 2.58 | t | 2H | Ar-CH₂- |

| 1.60-1.50 | m | 2H | -CH₂- |

| 1.45-1.35 | m | 2H | -CH₂- |

| 1.30 (broad s) | 2H | -NH₂ |

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 161.5 (d, J ≈ 243 Hz) | C-F |

| 138.0 (d, J ≈ 3 Hz) | Ar-C |

| 129.5 (d, J ≈ 8 Hz) | Ar-CH |

| 115.0 (d, J ≈ 21 Hz) | Ar-CH |

| 42.0 | -CH₂-NH₂ |

| 35.0 | Ar-CH₂- |

| 33.5 | -CH₂- |

| 29.0 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Instrumentation: A mass spectrometer with an electrospray ionization source (e.g., a TOF, Q-TOF, or Orbitrap analyzer).

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

-

Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

Table 5: Expected High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [C₁₁H₁₇FN]⁺ ([M+H]⁺) | 182.1345 | 182.1347 |

Logical Relationships in Analytical Characterization

The process of characterizing a chemical substance involves a logical progression from establishing its purity to confirming its identity and finally elucidating its detailed structure. This relationship is depicted in the following diagram.

Caption: Logical flow of an analytical characterization process.

This guide provides a foundational understanding of the necessary steps and appropriate methodologies for the comprehensive analysis of this compound. Adherence to these or similar validated analytical procedures is crucial for ensuring the quality and integrity of research and development activities involving this compound.

References

The Ascendant Role of Fluorinated Amines in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – November 2, 2025 – The strategic incorporation of fluorine into amine-containing compounds represents a paradigm-shifting approach in medicinal chemistry and drug development. This in-depth technical guide explores the multifaceted biological activities of fluorinated amine compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered basicity, have led to the development of potent and selective modulators of various biological targets. This whitepaper delves into the anticancer, antimicrobial, enzyme inhibitory, and receptor-modulating activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction: The Fluorine Advantage in Amine-Containing Molecules

The introduction of fluorine atoms into organic molecules can dramatically alter their electronic and steric properties.[1] In the context of amine-containing compounds, this modification can lead to several advantageous changes:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450. This increased stability often translates to a longer biological half-life and improved pharmacokinetic profiles for fluorinated drugs.[1][2]

-

Altered Basicity (pKa): Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly lower the pKa of a nearby amine group. This reduction in basicity can enhance a drug's bioavailability by improving its ability to permeate cell membranes.[3]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and electrostatic interactions, leading to increased binding affinity and potency.[4] The substitution of hydrogen with fluorine can also induce conformational changes that favor a more optimal binding orientation.

-

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1][4]

These unique properties have positioned fluorinated amines as privileged scaffolds in the design of novel therapeutics across a wide range of disease areas.

Anticancer Activities of Fluorinated Amine Compounds

Fluorinated amine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated amine compounds.

| Compound Class | Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Aminophenylhydrazines | Compound 6 (containing 5 fluorine atoms) | A549 (Lung Carcinoma) | IC50 | 0.64 µM | [5] |

| Cinnamide-Fluorinated Compounds | Compound 6 | HepG2 (Liver Cancer) | IC50 | 4.23 µM | [6] |

| Salicylaldimines | Compound 7 (F2,4,5-SAL) | A549 (Lung Carcinoma) | IC50 | 1.4 µM | [7] |

| Isatins | Compound 3b (ortho-chloro substitution) | M-HeLa, HuTu-80 | IC50 | Not specified, but 2.0x more active than 5-FU | [8] |

| Purine Nucleosides | 3'-fluorinated analogues | HT116 (Colon), 143B (Osteosarcoma) | Growth Inhibition | Sub- to low micromolar | [9] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many anticancer fluorinated amines exert their effect is through the induction of apoptosis, or programmed cell death. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

Fluorinated amine compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10][11]

-

Compound Treatment: Prepare serial dilutions of the fluorinated amine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).[12]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activities of Fluorinated Amine Compounds

Fluorinated amines, particularly fluoroquinolones, are a well-established class of broad-spectrum antibiotics. Other fluorinated amine derivatives have also shown promising antimicrobial properties.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected fluorinated amine compounds against various bacterial strains.

| Compound Class | Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |

| Aldimines | Compound 57-59 | S. aureus, B. subtilis, E. coli, P. aeruginosa | 5.1 - 43.4 | [6] |

| Aldimines | Compound 52 | E. coli, S. aureus | 5706.3 | [6] |

| Amine-fluorides | Not specified | Streptococcus sobrinus 6715 | Similar to chlorhexidine digluconate | [14][15] |

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][14][][17][18] These enzymes are crucial for DNA replication, repair, and recombination.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20][21][22]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Fluorinated amine compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the fluorinated amine compound in CAMHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Enzyme Inhibition by Fluorinated Amine Compounds

Fluorinated amines have been designed as potent and selective inhibitors of various enzymes implicated in disease. The unique properties of fluorine can be leveraged to enhance binding to the enzyme's active site or allosteric sites.[23]

Quantitative Data on Enzyme Inhibition

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

| Hydroxyethyl Secondary Amine (HEA)-type Peptidomimetics | BACE1 | Inhibitory Activity | "Remarkable" | [24] |

| Fluorinated N-halamines | Not specified | Antimicrobial potency | Lower than un-fluorinated counterpart | [17] |

Example Signaling Pathway: BACE1 Inhibition

BACE1 (Beta-secretase 1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy for this neurodegenerative disorder.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a fluorinated amine compound against a specific enzyme.[7][24][25][26]

Materials:

-

Purified enzyme

-

Enzyme substrate

-

Fluorinated amine inhibitor

-

Assay buffer

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Receptor Modulation by Fluorinated Amine Compounds

Fluorinated amines have been developed as ligands for a variety of G protein-coupled receptors (GPCRs), demonstrating both agonist and antagonist activities.

Quantitative Data on Receptor Binding

| Compound Class | Target Receptor | Activity Metric | Value (Ki) | Selectivity | Reference |

| N-(2-methoxyphenyl)piperazine analogues | Dopamine D3 | Ki | 0.17 to 5 nM | 25 to 163-fold for D3 vs. D2 | [20] |

| Imidazole-4-carboxamide derivatives | Cannabinoid Type 2 (CB2) | Ki | 0.29 nM | >10,000-fold for CB2 vs. CB1 | [22] |

Example Signaling Pathway: Dopamine D3 Receptor

The dopamine D3 receptor is a GPCR primarily expressed in the limbic regions of the brain and is implicated in mood, cognition, and motivation. It is a target for drugs treating neuropsychiatric disorders.[2][4][27][28][29]

Experimental Protocol: Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[30][9][31][32][33]

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

-

Fluorinated amine compound (unlabeled competitor)

-

Assay buffer

-

Glass fiber filters

-

Scintillation vials and fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled fluorinated amine compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a competition binding equation to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Conclusion and Future Perspectives

Fluorinated amine compounds have firmly established their importance in modern drug discovery. Their unique ability to modulate key pharmacological properties has led to the development of highly effective and specific therapeutic agents. The examples provided in this guide highlight the broad applicability of this compound class, from combating cancer and infectious diseases to treating complex neurological disorders.

Future research will likely focus on the development of novel fluorination methodologies to access an even greater diversity of chemical space. Furthermore, a deeper understanding of the intricate interactions between fluorinated compounds and their biological targets, aided by computational modeling and structural biology, will pave the way for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of the biological activities of fluorinated amines holds immense promise for addressing unmet medical needs.

References

- 1. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | Semantic Scholar [semanticscholar.org]

- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 10. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchhub.com [researchhub.com]

- 14. researchgate.net [researchgate.net]

- 15. cris.huji.ac.il [cris.huji.ac.il]

- 17. academic.oup.com [academic.oup.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. woah.org [woah.org]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. superchemistryclasses.com [superchemistryclasses.com]

- 25. 2024.sci-hub.se [2024.sci-hub.se]

- 26. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]

- 29. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 31. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Receptor-Ligand Binding Assays [labome.com]

The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The strategic placement of fluorine can dramatically alter a drug's metabolic stability, binding affinity to its target, lipophilicity, and acidity (pKa). These modifications can translate into improved potency, selectivity, bioavailability, and a longer duration of action.[1][2] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the transformative impact of this element in drug discovery.[3]

The Impact of Fluorine on Key Physicochemical Properties

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond—are central to its utility in drug design.[4][2] These characteristics allow fluorine to act as a "bioisostere" of a hydrogen atom, yet exert powerful electronic effects.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family responsible for the majority of drug metabolism.[4][3][5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" this site from oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3][6]

For instance, the introduction of fluorine into the structure of the antifungal agent voriconazole contributes to its metabolic profile, which differs from the non-fluorinated fluconazole. While both are azoles, their metabolic pathways and susceptibility to drug-drug interactions are distinct.[7][8] Similarly, fluorination of certain nucleoside analogs can protect them from degradation, allowing for their incorporation into viral DNA or RNA and subsequent inhibition of replication.[3]

Binding Affinity

Fluorine's high electronegativity can significantly influence a molecule's electronic distribution, leading to more potent interactions with the target protein.[1] The introduction of fluorine can alter the acidity of nearby functional groups, create favorable electrostatic interactions, and influence the conformation of the drug molecule to better fit the binding pocket.[9]

For example, in the case of the COX-2 inhibitor celecoxib, analogues with fluorine substitutions have shown comparable or even superior inhibitory activity.[10] The fluorine atoms can engage in crucial interactions with amino acid residues in the active site of the enzyme, enhancing the binding affinity.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is context-dependent. While the C-F bond itself is more lipophilic than a C-H bond, the strong electron-withdrawing nature of fluorine can decrease the lipophilicity of adjacent functional groups.[11][12][13][14] This dual nature allows for the fine-tuning of a molecule's overall lipophilicity to optimize its pharmacokinetic properties.

pKa Modulation

The acidity or basicity of a drug, quantified by its pKa value, is crucial for its solubility, absorption, and target engagement. The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity of nitrogen-containing functional groups.[12][13][14] This modulation can be strategically employed to improve a drug's oral bioavailability by influencing its ionization state in the gastrointestinal tract.

Quantitative Data on Fluorine's Impact

The following tables summarize the quantitative effects of fluorine substitution on key drug properties for selected examples.

| Drug/Analog Pair | Property | Non-Fluorinated Value | Fluorinated Value | Fold Change/Difference | Reference(s) |

| Celecoxib Analogues | COX-2 Inhibition (IC50, µM) | Varies (non-fluorinated baseline) | 0.28 (meta-fluorine) | - | [10] |

| Voriconazole vs. Fluconazole | Plasma Concentration (AUC) | - | Increased by 178% (with co-administration of fluconazole in extensive metabolizers) | 2.78 | [7][8] |

| PDE9 Inhibitors | pKa (pyrrolidine) | 9.0 - 9.5 | 6.8 - 8.2 | Decrease of 1.1 - 3.3 units | [15] |

| Fentanyl Analogs | µ-Opioid Receptor Agonist Activity | Varies (non-fluorinated baseline) | Strongest for 2-fluoro analogs | - | [16] |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common method for assessing the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

-

Test compound

-

Pooled human liver microsomes (commercially available)

-

NADPH (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (quenching solution)

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a stock solution of the test compound. Dilute the liver microsomes in phosphate buffer to the desired concentration.

-

Incubation: Add the test compound to the microsome solution and pre-incubate at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quenching: Immediately stop the reaction in the aliquots by adding cold acetonitrile. This precipitates the proteins.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

Signaling Pathway: G Protein-Coupled Receptor (GPCR) Modulation

Fluorinated ligands are widely used to target GPCRs, a large family of transmembrane receptors involved in numerous physiological processes.

Caption: A simplified diagram of a G protein-coupled receptor signaling pathway.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's armamentarium. By judiciously placing fluorine atoms within a drug candidate, researchers can overcome a multitude of challenges related to metabolism, potency, and pharmacokinetics. A thorough understanding of the principles outlined in this guide, supported by robust experimental data, is essential for harnessing the full potential of fluorine in the design of next-generation therapeutics. The continued development of novel fluorination methodologies will undoubtedly expand the scope of this remarkable element in shaping the future of medicine.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Pharmacokinetics of Voriconazole Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of voriconazole administered concomitantly with fluconazole and population-based simulation for sequential use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Fluorinated Psychoactive Substances: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the molecular structure of psychoactive compounds has become a prominent strategy in the clandestine synthesis of novel psychoactive substances (NPS). This structural modification can significantly alter the pharmacological and toxicological properties of known drugs, leading to compounds with increased potency, altered receptor selectivity, and modified metabolic profiles. This guide provides a comprehensive overview of the core technical aspects related to the discovery, synthesis, and pharmacological evaluation of these emerging fluorinated psychoactive substances.

Key Classes of Fluorinated Psychoactive Substances

The deliberate fluorination of psychoactive compounds spans several major structural classes, each with distinct pharmacological targets and effects. The primary classes include:

-

Synthetic Cannabinoids: These compounds mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by acting as agonists at cannabinoid receptors (CB1 and CB2). Fluorination is a common modification to enhance binding affinity and potency.

-

Tryptamines: This class includes classic psychedelics that primarily interact with serotonin receptors, particularly the 5-HT₂A subtype. Fluorination can modulate receptor affinity and functional activity, sometimes attenuating or altering the hallucinogenic effects.

-

Phenethylamines: This broad category encompasses stimulants and entactogens, including amphetamines and cathinones. Fluorination can influence their activity as releasing agents or reuptake inhibitors of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).

-

Methylphenidate Analogs: These are derivatives of the prescription stimulant methylphenidate, which primarily act as dopamine and norepinephrine reuptake inhibitors. Fluorination can alter their potency and selectivity for these transporters.

Quantitative Pharmacological Data

The following tables summarize key in vitro pharmacological data for representative fluorinated psychoactive substances from various classes. This data is essential for comparing the potency and selectivity of these novel compounds.

Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinities and Functional Activities of Fluorinated Synthetic Cannabinoids

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Reference |

| 5F-AKB-48 | 1.9 | 3.7 | 8.3 | 11.2 | [1] |

| 5F-PB-22 | 0.6 | 1.8 | 2.8 | 6.5 | [1] |

| AM-2201 | 1.0 | 2.6 | - | - | [1] |

| XLR-11 | 0.9 | 1.2 | - | - | [1] |

| 5F-ADBINACA | 0.5 | 0.9 | - | - | [1] |

| AB-FUBINACA | 1.2 | 2.1 | - | - | [1] |

| STS-135 | 0.8 | 1.5 | - | - | [1] |

Table 2: Serotonin Receptor (5-HT) Affinities and Functional Activities of Fluorinated Tryptamines

| Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₁A Ki (nM) | 5-HT₂A EC₅₀ (nM) | Reference |

| 4-Fluoro-5-methoxy-DMT | 15.4 | 120 | 0.23 | - | [2][3] |

| 6-Fluoro-DET | 120 | 350 | 1100 | - | [2][3] |

| 4-Fluoro-DMT | 25 | 210 | 180 | - | [2][3] |

Table 3: Monoamine Transporter Affinities and Functional Activities of Fluorinated Phenethylamines (Amphetamines and Cathinones)

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | Reference |

| 4-Fluoroamphetamine (4-FA) | 770 | 420 | 6800 | 200 | 37 | 730 | [4] |

| 2-Fluoromethamphetamine (2-FMA) | - | - | - | - | - | - | [5] |

| 4-Fluoromethylphenidate (threo) | 61 | 31 | 8805 | - | - | - | [1] |

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of novel fluorinated psychoactive substances.

Synthesis of a Fluorinated Tryptamine: 5-Fluoro-N,N-dimethyltryptamine (5-F-DMT)

This protocol is adapted from established synthetic routes for tryptamine analogs.

Materials:

-

5-Fluoroindole

-

Oxalyl chloride

-

Dimethylamine (2M solution in THF)

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acylation of 5-Fluoroindole: To a solution of 5-fluoroindole in anhydrous diethyl ether at 0°C, add oxalyl chloride dropwise. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

-

Amidation: Cool the resulting mixture to 0°C and add a 2M solution of dimethylamine in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up and Purification of the Intermediate: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-fluoro-indol-3-yl-oxoacetyl-dimethylamide.

-

Reduction to 5-F-DMT: To a suspension of LAH in anhydrous THF at 0°C, add a solution of the purified intermediate in THF dropwise. Reflux the reaction mixture for 4 hours.

-

Final Work-up and Purification: Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate. Purify the crude product by column chromatography to obtain 5-Fluoro-N,N-dimethyltryptamine.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for cannabinoid receptors.

Materials:

-

Cell membranes prepared from cells expressing human CB1 or CB2 receptors

-

[³H]CP-55,940 (radioligand)

-

Test compound (fluorinated synthetic cannabinoid)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP-55,940, and varying concentrations of the test compound.

-

Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at 30°C for 60 minutes.

-

Termination of Binding: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Monoamine Transporter (DAT, NET, SERT) Uptake Assay

This protocol measures the ability of a compound to inhibit the reuptake of monoamine neurotransmitters.

Materials:

-

Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)

-

[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

-

Test compound (fluorinated phenethylamine or methylphenidate analog)

-

Krebs-Ringer-HEPES buffer

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound in Krebs-Ringer-HEPES buffer at 37°C for 10 minutes.

-

Initiation of Uptake: Add the respective radiolabeled monoamine to initiate the uptake process. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the radioactivity of the transported substrate using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the monoamine uptake.

FLIPR Membrane Potential Assay

This assay is used to measure the functional activity (e.g., agonism, antagonism) of a compound at G-protein coupled receptors (GPCRs) that modulate ion channel activity.

Materials:

-

HEK-293 cells stably expressing the receptor of interest (e.g., 5-HT₂A)

-

FLIPR Membrane Potential Assay Kit (contains a fluorescent dye)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compound

-

384-well black-walled, clear-bottom microplates

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating: Plate the cells in the 384-well microplates and allow them to adhere and grow to a confluent monolayer.

-

Dye Loading: Remove the growth medium and add the fluorescent membrane potential dye dissolved in assay buffer to each well. Incubate the plate at 37°C for 60 minutes to allow the cells to load the dye.

-

Compound Addition and Measurement: Place the plate in the FLIPR instrument. The instrument will add the test compound at various concentrations to the wells and simultaneously measure the change in fluorescence over time. An increase or decrease in fluorescence indicates a change in membrane potential, which is a result of receptor activation or inhibition.

-

Data Analysis: Analyze the fluorescence data to generate concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the study of fluorinated psychoactive substances.

Signaling Pathways

Caption: Simplified signaling pathway of a fluorinated synthetic cannabinoid acting on the CB1 receptor.

Caption: Simplified signaling pathway of a fluorinated tryptamine acting on the 5-HT₂A receptor.

Experimental Workflow

Caption: A generalized experimental workflow for the discovery and characterization of novel fluorinated psychoactive substances.

Logical Relationships

Caption: A logical model illustrating the influence of fluorination on the key properties of psychoactive compounds.

Conclusion

The deliberate fluorination of known psychoactive substances represents a significant and ongoing challenge for public health and forensic science. Understanding the synthetic routes, analytical signatures, and pharmacological profiles of these novel compounds is paramount for their identification, risk assessment, and the development of potential therapeutic interventions. This guide provides a foundational technical overview to aid researchers, scientists, and drug development professionals in navigating this complex and evolving field. The provided data, protocols, and visualizations serve as a starting point for further in-depth investigation into the fascinating and concerning world of novel fluorinated psychoactive substances.

References

In Silico Prediction of Molecular Properties for 5-(4-Fluorophenyl)pentan-1-amine: A Technical Guide

Introduction